Scientific Field: Material Science and Photonics
Application Summary: This compound is utilized in the development of nonlinear optical (NLO) materials which are crucial for applications such as lightings, bioimaging, and on-chip optical communication .
Experimental Procedures: The compound is integrated into organic NLO membranes through a process that involves the formation of host-guest supramolecular complexes. These complexes are then used to fabricate large-area, flexible organic NLO membranes.
Results and Outcomes: The membranes exhibit a high photoluminescence quantum yield of 73.5% and maintain their luminescent properties even at temperatures as high as 300 °C. This enables the creation of thermotolerant light-emitting diodes and in vivo bioimaging applications .
Scientific Field: Pharmaceutical Sciences
Application Summary: The compound’s derivatives are investigated for their potential use in drug delivery systems due to their amphiphilic nature and ability to form micelles in aqueous solutions .
Experimental Procedures: Amphiphilic diblock copolymers are synthesized using reversible addition–fragmentation chain transfer (RAFT) copolymerization, where the compound serves as a segment of the block copolymer.
Results and Outcomes: The resulting copolymers self-assemble into micelles in mixed solvents, which can be employed as carriers for drug and gene delivery, with the potential to respond to physiological environments .
Scientific Field: Polymer Chemistry
Application Summary: Derivatives of the compound are used as one-component free radical photoinitiators for polymerization processes .
Experimental Procedures: The compound is incorporated into multi-component photoinitiating systems. Its role in the initiation of polymerization is studied under various light sources and conditions.
Results and Outcomes: The presence of the compound enhances the efficiency of the photopolymerization process, leading to improved physical properties of the resulting polymers .
Scientific Field: Biomedical Engineering
Experimental Procedures: Polyvinyl alcohol and poly(2-(N,N-dimethylamino)ethyl methacrylate) are combined to form hydrogels with desirable mechanical properties and pH-sensitivity.
Results and Outcomes: The hydrogels exhibit good strength and pH-responsiveness, making them suitable for various biomedical applications, including as sensors and in drug delivery systems .
Scientific Field: Organic Chemistry and Medicinal Chemistry
Application Summary: The compound is used as a precursor in the synthesis of various biologically active heterocyclic compounds .
Experimental Procedures: Cyanoacetylation reactions involving the compound are carried out to produce novel heterocyclic moieties with potential therapeutic applications.
Results and Outcomes: The synthesized heterocycles exhibit diverse biological activities, highlighting the compound’s utility as a versatile precursor in medicinal chemistry .
Scientific Field: Analytical Chemistry and Bioimaging
Application Summary: The compound’s derivatives are explored for their use in sensing technologies and imaging applications due to their fluorescence properties .
Experimental Procedures: The derivatives are synthesized and their optical properties, such as two-photon absorption and fluorescence emission, are characterized for potential use in biological applications.
Results and Outcomes: The derivatives show significant fluorescence emission, which can be triggered by two and three-photon excitations, making them suitable for in vivo imaging applications .
Scientific Field: Organic Chemistry
Application Summary: The compound is a key precursor in the synthesis of various heterocyclic compounds that exhibit a range of biological activities .
Experimental Procedures: Cyanoacetylation reactions are performed, where the compound reacts with bidentate reagents to form diverse heterocyclic structures. The reactions are often carried out under solvent-free conditions or using neat methods.
Results and Outcomes: The synthesized heterocycles are potential candidates for chemotherapeutic agents due to their varied biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties .
Scientific Field: Industrial Chemistry
Application Summary: Derivatives of the compound are used as catalysts in the synthesis of polyurethane foams and as sodium channel blockers .
Experimental Procedures: Amidation reactions are catalyzed by lead acetate under solvent-free conditions to produce amides that serve as intermediates in the production of polyurethane foams.
Results and Outcomes: The process leads to the synthesis of foams with improved physical properties, demonstrating the compound’s utility in industrial applications .
N-[2-(Dimethylamino)-5-nitrophenyl]acetamide is an organic compound with the molecular formula and a CAS number of 5367-36-2. The compound features a dimethylamino group and a nitrophenyl moiety, making it structurally interesting for various applications in chemistry and biology. Its structure consists of an acetamide group attached to a 5-nitrophenyl ring, which is further substituted with a dimethylamino group at the ortho position. This unique configuration contributes to its chemical reactivity and biological activity.
The biological activity of N-[2-(Dimethylamino)-5-nitrophenyl]acetamide has been investigated in various studies. It exhibits potential:
The synthesis of N-[2-(Dimethylamino)-5-nitrophenyl]acetamide typically involves the following steps:
N-[2-(Dimethylamino)-5-nitrophenyl]acetamide has several applications, including:
Several compounds share structural similarities with N-[2-(Dimethylamino)-5-nitrophenyl]acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[2-(Isopropylamino)-5-nitrophenyl]acetamide | Isopropyl substitution enhances lipophilicity | |
| N-[2-(Butylamino)-5-nitrophenyl]acetamide | Longer alkyl chain may affect biological activity | |
| 2-Chloro-N-[2-(Dimethylamino)-5-nitrophenyl]acetamide | Chlorine substitution alters reactivity |
N-[2-(Dimethylamino)-5-nitrophenyl]acetamide stands out due to its specific combination of a dimethylamino group and a nitro substituent on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structural arrangement may lead to distinct interactions within biological systems compared to its analogs.
The thermal characteristics of N-[2-(Dimethylamino)-5-nitrophenyl]acetamide have been determined through experimental measurements and computational predictions. The compound exhibits a melting point of 166°C [1], which indicates substantial thermal stability under normal conditions. This melting point is consistent with other acetamide derivatives containing aromatic nitro substituents.
The boiling point has been calculated at 422.961°C at 760 mmHg [1], demonstrating the compound's ability to withstand elevated temperatures without vaporization. This high boiling point reflects the presence of intermolecular hydrogen bonding between the amide groups and the overall molecular stability conferred by the aromatic system.
Table 1: Thermal Stability and Melting Point Properties
| Property | Value | Source/Method |
|---|---|---|
| Melting Point (experimental) | 166°C | Experimental determination |
| Boiling Point (calculated) | 422.961°C at 760 mmHg | Computational calculation |
| Flash Point (calculated) | 209.599°C | Computational calculation |
| Density (calculated) | 1.295 g/cm³ | Computational calculation |
The flash point of 209.599°C [1] indicates that the compound requires significant heating before it can ignite, making it relatively safe for handling under normal laboratory conditions. The calculated density of 1.295 g/cm³ [1] is typical for aromatic compounds containing both nitro and dimethylamino substituents.
Thermal stability analysis reveals that acetamide derivatives generally begin thermal decomposition around 200°C [2], with the decomposition process involving the breakdown of the amide bond and subsequent formation of smaller molecular fragments [3]. The presence of the nitro group may influence the thermal decomposition pathway, potentially leading to different decomposition products compared to unsubstituted acetamides [4].
The solubility behavior of N-[2-(Dimethylamino)-5-nitrophenyl]acetamide is governed by its structural features, including the polar amide group, the basic dimethylamino functionality, and the electron-withdrawing nitro group. These functional groups collectively influence the compound's interactions with various solvents.
Table 2: Solubility Profile in Various Solvents
| Solvent Type | Polarity | Expected Solubility | Basis |
|---|---|---|---|
| Water | Polar protic | Moderate | Amide functionality with polar substituents |
| Ethanol | Polar protic | Good | Hydrogen bonding capability |
| Methanol | Polar protic | Good | Hydrogen bonding capability |
| Pyridine | Polar aprotic | Good | Polar interactions |
| Chloroform | Nonpolar | Limited | Limited polar interactions |
| Ether | Slightly polar | Poor | Weak polar interactions |
| Hexane | Nonpolar | Very poor | No favorable interactions |
| Benzene | Nonpolar | Very poor | No favorable interactions |
In polar protic solvents, the compound demonstrates enhanced solubility due to hydrogen bonding interactions. The acetamide group can serve as both a hydrogen bond donor through its NH functionality and a hydrogen bond acceptor through the carbonyl oxygen [5] [6]. The dimethylamino group provides additional sites for hydrogen bonding with protic solvents [7].
Water solubility is expected to be moderate, as the compound contains both hydrophilic and hydrophobic regions. The polar amide and dimethylamino groups favor aqueous dissolution, while the aromatic ring system reduces overall water solubility [7]. Similar nitroaniline acetamide derivatives show limited water solubility, typically in the range of hundreds of milligrams per liter [8].
Polar organic solvents such as ethanol and methanol provide favorable environments for dissolution due to their ability to form hydrogen bonds with the amide functionality while also accommodating the aromatic portion of the molecule [9] [5]. The solubility in these solvents is enhanced compared to water due to reduced hydrophobic interactions.
Nonpolar solvents show poor compatibility with N-[2-(Dimethylamino)-5-nitrophenyl]acetamide. The lack of favorable intermolecular interactions between the polar functional groups and nonpolar solvent molecules results in minimal dissolution [10]. This characteristic is consistent with general solubility principles where polar compounds prefer polar solvents [10].
The acid-base properties of N-[2-(Dimethylamino)-5-nitrophenyl]acetamide are determined by the presence of multiple functional groups with distinct electronic characteristics. The compound exhibits amphoteric behavior with a predominant basic character due to the dimethylamino substituent.
Table 3: Acid-Base Characteristics
| Functional Group | pKa Range (estimated) | Character | Notes |
|---|---|---|---|
| Dimethylamino group (N(CH₃)₂) | 9.5 - 11.0 | Basic (electron-donating) | Aromatic substitution reduces basicity vs. aliphatic amines |
| Acetamide NH group | 15 - 17 | Very weakly acidic | Amide proton weakly acidic |
| Nitro group (NO₂) | Non-basic | Electron-withdrawing | Strong electron-withdrawing effect |
| Overall compound | Weak base (pKa ~10) | Amphoteric with basic tendency | Net basicity due to dimethylamino group |
The dimethylamino group serves as the primary basic site, with an estimated pKa in the range of 9.5 to 11.0 [11] . This basicity is reduced compared to aliphatic dimethylamines due to the electron-withdrawing influence of the aromatic ring system and the meta-positioned nitro group [13]. The conjugation of the nitrogen lone pair with the aromatic π-system further diminishes the basicity .
The acetamide NH group exhibits very weak acidity with an estimated pKa of 15 to 17 [14] [15]. This weak acidic character arises from the resonance stabilization of the corresponding amide anion, although the effect is minimal under normal conditions [16]. The amide proton can participate in tautomeric equilibria under specific conditions [17].
Tautomeric equilibria in N-[2-(Dimethylamino)-5-nitrophenyl]acetamide primarily involve the amide functionality. The compound can theoretically exist in keto-enol tautomeric forms, where the amide form (keto) predominates over any enol forms [17] [16]. The keto-enol equilibrium is influenced by factors including:
The amide-imidol tautomerism is also possible but occurs to a much lesser extent than keto-enol tautomerism [17]. In this equilibrium, the amide form remains strongly favored due to the stability of the carbonyl group and the resonance delocalization within the amide system [18].
The nitro group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms [19]. This influence reduces the electron density on the aromatic ring and indirectly affects the basicity of the dimethylamino group. The meta-positioning of the nitro group relative to the dimethylamino substituent results in primarily inductive electron withdrawal rather than direct resonance competition [20].